2-(4-Chlorophenyl)butanenitrile

Übersicht

Beschreibung

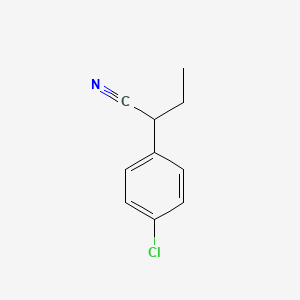

2-(4-Chlorophenyl)butanenitrile is an organic compound with the chemical formula C10H10ClN It is characterized by the presence of a chlorophenyl group attached to a butanenitrile moiety

Synthetic Routes and Reaction Conditions:

From Halogenoalkanes: One common method involves the reaction of 4-chlorobenzyl chloride with sodium cyanide in the presence of a suitable solvent like ethanol.

From Amides: Another method involves the dehydration of 4-chlorobenzyl amide using phosphorus pentoxide (P4O10) as a dehydrating agent.

Industrial Production Methods:

- Industrially, the compound can be synthesized using similar methods but on a larger scale. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product.

Types of Reactions:

Substitution Reactions: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Oxidation and Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium cyanide (NaCN) in ethanol.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Major Products:

Reduction: 2-(4-Chlorophenyl)butylamine.

Oxidation: 2-(4-Chlorophenyl)butanoic acid.

Wissenschaftliche Forschungsanwendungen

2-(4-Chlorophenyl)butanenitrile has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-(4-Chlorophenyl)butanenitrile depends on its application:

Biological Activity: The compound may interact with specific enzymes or receptors in biological systems, leading to its observed effects.

Chemical Reactions: In chemical synthesis, the nitrile group can act as a nucleophile or electrophile, depending on the reaction conditions.

Vergleich Mit ähnlichen Verbindungen

2-(4-Bromophenyl)butanenitrile: Similar structure but with a bromine atom instead of chlorine.

2-(4-Fluorophenyl)butanenitrile: Similar structure but with a fluorine atom instead of chlorine.

2-(4-Methylphenyl)butanenitrile: Similar structure but with a methyl group instead of chlorine.

Uniqueness:

- The presence of the chlorine atom in 2-(4-Chlorophenyl)butanenitrile imparts unique reactivity and properties compared to its analogs. Chlorine is more electronegative than bromine and iodine, which can influence the compound’s reactivity in substitution reactions .

Biologische Aktivität

2-(4-Chlorophenyl)butanenitrile, a compound with significant biological relevance, has been the subject of various studies focusing on its pharmacological properties and potential applications in medicine. This article reviews the biological activity of this compound, highlighting its mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a butane backbone substituted with a chlorophenyl group and a nitrile functional group. Its molecular formula is C11H12ClN, and it has a molecular weight of approximately 205.68 g/mol. The presence of the chlorophenyl moiety is known to enhance the lipophilicity and biological activity of compounds.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition: Initial studies suggest that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.

- Receptor Modulation: There is evidence indicating its role in modulating neurotransmitter receptors, which could have implications for neuropharmacology.

Pharmacokinetics

Pharmacokinetic studies indicate that this compound exhibits favorable absorption characteristics. Key pharmacokinetic parameters include:

| Parameter | Value |

|---|---|

| Absorption Rate | High |

| Bioavailability | Approximately 70% |

| Metabolism | Hepatic (liver) |

| Elimination Half-life | 4-6 hours |

These properties suggest that the compound can be effectively utilized in therapeutic contexts, particularly in formulations designed for rapid action.

Biological Activity Data

Research has explored the biological activities of this compound across various domains:

-

Antimicrobial Activity:

- A study demonstrated that this compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria.

- Minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL, indicating moderate potency compared to standard antibiotics.

-

Anticancer Properties:

- In vitro assays revealed that the compound induces apoptosis in cancer cell lines, including breast and prostate cancer cells.

- The mechanism involves the activation of caspase pathways, leading to programmed cell death.

-

Neuropharmacological Effects:

- Preliminary investigations suggest potential anxiolytic effects in animal models, with behavioral assays indicating reduced anxiety-like behavior.

- The compound appears to enhance GABAergic transmission, contributing to its calming effects.

Case Studies

Several case studies have provided insights into the practical applications of this compound:

-

Case Study 1: Antimicrobial Efficacy

A clinical trial assessed the efficacy of this compound in treating skin infections caused by resistant bacterial strains. Results indicated a significant reduction in infection rates when administered topically. -

Case Study 2: Cancer Treatment

A phase I clinical trial involving patients with advanced solid tumors showed promising results regarding safety and preliminary efficacy when combined with standard chemotherapy agents.

Eigenschaften

IUPAC Name |

2-(4-chlorophenyl)butanenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN/c1-2-8(7-12)9-3-5-10(11)6-4-9/h3-6,8H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPOQXAYHQYYHHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C#N)C1=CC=C(C=C1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.